molecular formula C17H16N2O2S2 B11792884 4-([1,1'-Biphenyl]-4-yl)-5-(ethylsulfonyl)thiazol-2-amine

4-([1,1'-Biphenyl]-4-yl)-5-(ethylsulfonyl)thiazol-2-amine

Cat. No.: B11792884
M. Wt: 344.5 g/mol
InChI Key: RNHFJEYOVFMFMB-UHFFFAOYSA-N
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Description

4-([1,1’-Biphenyl]-4-yl)-5-(ethylsulfonyl)thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a biphenyl group and an ethylsulfonyl group attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yl)-5-(ethylsulfonyl)thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclocondensation of α-haloketones with thiourea. This reaction is usually carried out in the presence of a base such as sodium hydroxide.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of biphenyl is coupled with a halogenated thiazole intermediate in the presence of a palladium catalyst.

    Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by reacting the thiazole intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)-5-(ethylsulfonyl)thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or meta-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-5-(ethylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

4-([1,1’-Biphenyl]-4-yl)-5-(ethylsulfonyl)thiazol-2-amine can be compared with other thiazole derivatives:

The uniqueness of 4-([1,1’-Biphenyl]-4-yl)-5-(ethylsulfonyl)thiazol-2-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N2O2S2

Molecular Weight

344.5 g/mol

IUPAC Name

5-ethylsulfonyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H16N2O2S2/c1-2-23(20,21)16-15(19-17(18)22-16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,18,19)

InChI Key

RNHFJEYOVFMFMB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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